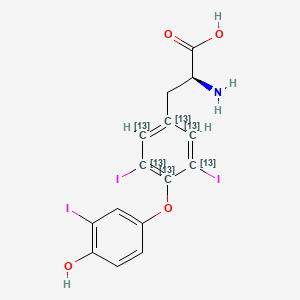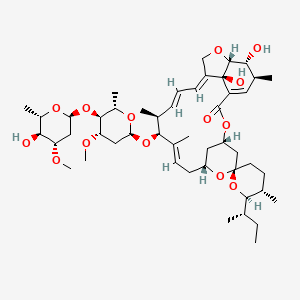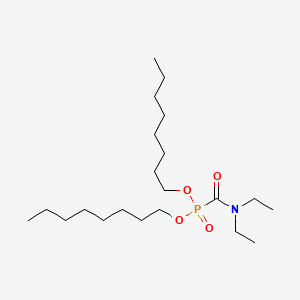
Liothyronine-13C6-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Liothyronine is a potent thyroid hormone receptor agonist that targets thyroid hormone receptors TRα and TRβ with high affinity . This compound is primarily used in scientific research to study thyroid hormone functions and metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Liothyronine-13C6-1 involves the incorporation of 13C isotopes into the Liothyronine molecule. The process typically starts with the synthesis of 13C-labeled tyrosine, which is then iodinated to form 3,5-diiodo-L-tyrosine. This intermediate undergoes further iodination and coupling reactions to produce 3,3’,5-triiodo-L-thyronine-13C6-1 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. High-performance liquid chromatography (HPLC) is often used to purify the compound .
化学反応の分析
Types of Reactions
Liothyronine-13C6-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deiodinated metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Halogen substitution reactions can occur, leading to different iodinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydrogen peroxide for oxidation, and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound, which are useful for studying thyroid hormone metabolism .
科学的研究の応用
Liothyronine-13C6-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of thyroid hormone metabolism.
Biology: Helps in studying the role of thyroid hormones in cellular processes and gene expression.
Medicine: Used in clinical research to develop and test new thyroid hormone therapies.
Industry: Employed in the development of diagnostic assays and quality control of thyroid hormone preparations.
作用機序
Liothyronine-13C6-1 exerts its effects by binding to thyroid hormone receptors TRα and TRβ. This binding initiates a cascade of molecular events, including the activation of DNA transcription and protein synthesis. The compound regulates various physiological processes such as metabolism, growth, and development by modulating gene expression .
類似化合物との比較
Similar Compounds
Levothyroxine-13C6: Another 13C-labeled thyroid hormone used for similar research purposes.
Triiodothyronine-13C6 hydrochloride: A hydrochloride salt form of Liothyronine-13C6-1 with similar applications.
Uniqueness
This compound is unique due to its high affinity for thyroid hormone receptors and its specific isotopic labeling, which makes it an invaluable tool for studying thyroid hormone dynamics and metabolism .
特性
分子式 |
C15H12I3NO4 |
|---|---|
分子量 |
656.93 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i3+1,4+1,7+1,10+1,11+1,14+1 |
InChIキー |
AUYYCJSJGJYCDS-HRUXDFQWSA-N |
異性体SMILES |
C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I)I)O |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol](/img/structure/B11938898.png)







![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)

![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)
![9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11938975.png)

